(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine
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Overview
Description
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with a complex structure that incorporates elements of both the pyridine ring and the amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine typically involves a multi-step process:
Alkylation of Pyridine: : The starting material is pyridine, which undergoes alkylation to introduce the 1-(pyridin-3-yl)ethyl moiety.
Addition of the Amine Group: : The next step involves the introduction of the amine group to form the complete structure. This can be achieved through various amination reactions under controlled conditions.
Industrial Production Methods
For industrial production, optimized methods include:
Catalytic Hydrogenation: : Utilizing catalysts such as palladium or nickel to facilitate the reaction under milder conditions.
Continuous Flow Synthesis: : Implementing flow chemistry techniques to improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various reactions, including:
Oxidation: : Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: : Using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: : Nucleophilic substitution reactions where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Various nucleophiles under basic conditions.
Major Products Formed
Oxides: : During oxidation.
Amines: : From reduction processes.
Substituted Derivatives: : Via nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand in transition metal-catalyzed reactions.
Synthesis: : Intermediate for complex organic synthesis.
Biology
Bioconjugation: : For labeling biomolecules in studies.
Medicine
Pharmaceuticals: : Potential use in drug development due to its biological activity.
Industry
Material Science: : Component in the synthesis of advanced materials and polymers.
Mechanism of Action
Mechanism
The activity of (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine is mediated through its interaction with biological molecules, often involving hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways
It can target specific enzymes or receptors in biological systems, leading to modulation of pathways involved in cell signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(2-Methylprop-2-en-1-yl)amine: : Lacks the pyridin-3-yl group.
[1-(Pyridin-3-yl)ethyl]amine: : Similar but without the 2-methylprop-2-en-1-yl moiety.
N-Methyl-1-(pyridin-3-yl)ethylamine: : Contains a methyl group instead of the 2-methylprop-2-en-1-yl group.
Uniqueness
What sets (2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine apart is its dual functional groups, which impart unique reactivity and application potential across various fields.
Need further details or insights on any specific part?
Biological Activity
(2-Methylprop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine, with the molecular formula C11H16N2, is an organic compound characterized by its unique structural features, including a pyridine ring and an alkenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's structural characteristics confer distinct chemical properties that influence its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C11H16N2 |
Molecular Weight | 176.26 g/mol |
IUPAC Name | 2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine |
InChI Key | FNPIQWBUHAHZTM-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=N1)NCC(=C)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, which may be crucial for the growth and survival of certain pathogens or cancer cells.
- Receptor Modulation : The compound may bind to various receptors, influencing cellular signaling pathways that are vital for cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against a range of bacterial strains, potentially making it a candidate for further development as an antibacterial agent.
Anticancer Properties
Recent investigations into the anticancer potential of this compound reveal promising results. For instance, in vitro studies have indicated that it can induce apoptosis in cancer cell lines, likely through the modulation of apoptotic pathways. The compound's unique structure allows it to interact with various molecular targets, enhancing its efficacy against cancer cells.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.
Study 2: Anticancer Activity
In a separate study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in human breast cancer cells (MCF7). The compound was found to increase caspase activity significantly compared to control groups, suggesting a mechanism for its anticancer effects.
Properties
IUPAC Name |
2-methyl-N-(1-pyridin-3-ylethyl)prop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9(2)7-13-10(3)11-5-4-6-12-8-11/h4-6,8,10,13H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSKQQKHDHNINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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